

BI-D1870: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *BI-D1870*

Cat. No.: *B1684656*

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An In-depth Examination of the Chemical Structure, Properties, and Cellular Effects of a Potent RSK Inhibitor

This technical guide provides a comprehensive overview of **BI-D1870**, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of **BI-D1870**. Furthermore, it includes detailed experimental protocols and visual representations of key signaling pathways and workflows to facilitate its application in a laboratory setting.

Chemical Structure and Properties

BI-D1870 is a synthetic, cell-permeable, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds.^[1] Its chemical name is 2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one.^[2]

Table 1: Chemical and Physical Properties of **BI-D1870**

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₃ F ₂ N ₅ O ₂	[2]
Molecular Weight	391.42 g/mol	[2]
Canonical SMILES	<chem>CC(C)CCN1C(C)C(=O)N(C2=C1N=C(N=C2)NC3=CC(F)=C(C(F)=C3)O)C</chem>	[3]
CAS Number	501437-28-1	[2]
Appearance	Solid	[4]
Solubility	DMSO: 78 mg/mL (199.27 mM)	[2]
Ethanol: <1 mg/mL (<1 mM)	[2]	
Water: <1 mg/mL (<1 mM)	[2]	

Mechanism of Action and Target Profile

BI-D1870 functions as a potent, ATP-competitive inhibitor of the RSK (p90 ribosomal S6 kinase) family of serine/threonine kinases.[1][5] It exhibits high selectivity for all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[5] The binding of **BI-D1870** to the N-terminal kinase domain of RSK prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its catalytic activity.[1]

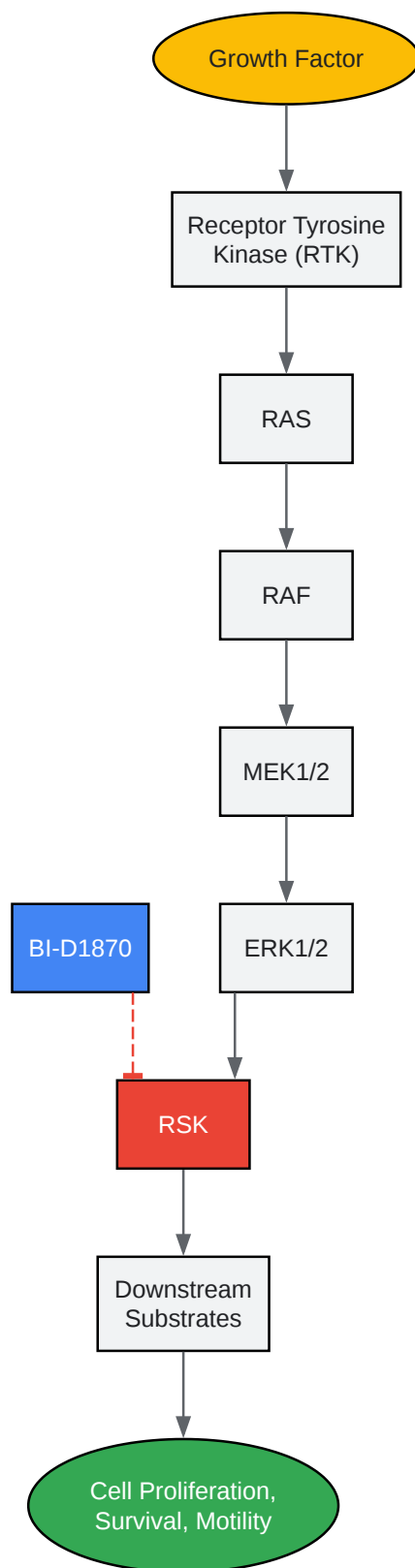
Table 2: In Vitro Inhibitory Activity of **BI-D1870**

Target	IC ₅₀ (nM)	Kd (nM)	Assay Conditions	Reference(s)
RSK1	31	10-100	Cell-free assay	[2] [6]
RSK2	24	10-100	Cell-free assay	[2] [6]
RSK3	18	10-100	Cell-free assay	[2] [6]
RSK4	15	10-100	Cell-free assay	[2] [6]
PLK1	100	~10	Cell-free assay	[6]
Aurora B	>1000	-	Cell-free assay	[6]
GSK-3β	>1000	-	Cell-free assay	[6]
BRD4(1)	-	3500	-	[6]

BI-D1870 demonstrates significant selectivity for RSK isoforms over a panel of other kinases, including other members of the AGC kinase family.[\[5\]](#) However, at higher concentrations, it can inhibit other kinases such as Polo-like kinase 1 (PLK1).[\[6\]](#)

Cellular Signaling Pathways

BI-D1870 primarily impacts the MAPK/ERK signaling cascade, as RSK is a key downstream effector of this pathway. By inhibiting RSK, **BI-D1870** prevents the phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and motility.



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